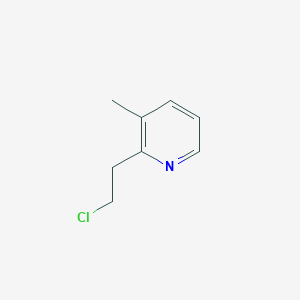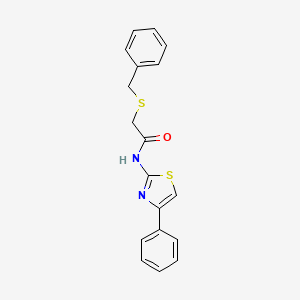
2-(2-Chloroethyl)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethyl)-3-methylpyridine is an organic compound with the molecular formula C8H10ClN It is a derivative of pyridine, where the pyridine ring is substituted with a 2-chloroethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-3-methylpyridine typically involves the alkylation of 3-methylpyridine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethyl)-3-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloroethyl group.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include ethyl-substituted pyridines and other reduced forms.
Aplicaciones Científicas De Investigación
2-(2-Chloroethyl)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethanol: An organic compound with a similar chloroethyl group but lacks the pyridine ring.
Bis(2-chloroethyl)sulfide:
Chlormethine: A nitrogen mustard compound with two chloroethyl groups attached to a nitrogen atom.
Uniqueness
2-(2-Chloroethyl)-3-methylpyridine is unique due to the presence of both a chloroethyl group and a methyl-substituted pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10ClN |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2-(2-chloroethyl)-3-methylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3 |
Clave InChI |
YKKRMOXLTNRHJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene-5-carboximidamide hydrochloride](/img/structure/B12960285.png)




![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)








